(R)-2-(Aminomethyl)-3-methylbutanoic acid
Overview
Description
“®-2-(Aminomethyl)-3-methylbutanoic acid” is a compound that contains an aminomethyl group. An aminomethyl group in organic chemistry is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of “®-2-(Aminomethyl)-3-methylbutanoic acid” involves several steps. One of the methods used for its synthesis is the reaction type: solution phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of “®-2-(Aminomethyl)-3-methylbutanoic acid” can be represented by the SMILES string Cl.CC(C)C@HC(O)=O
. This indicates that the compound contains a chlorine atom, a carbon chain, an amino group, and a carboxylic acid group.
Physical And Chemical Properties Analysis
“®-2-(Aminomethyl)-3-methylbutanoic acid” is a solid compound with an optical activity of [α]/D +12.0±1.0°, c = 1 in DMF. Its composition includes carbon (42.1-43.9%) and nitrogen (8.1-8.6%) .
Scientific Research Applications
Active Pharmaceutical Ingredients (APIs)
®-2-(Aminomethyl)-3-methylbutanoic acid is utilized in the pharmaceutical industry as both a direct component in drugs and as a starting material for synthesis. As an API, it plays a crucial role in developing medications that target specific amino acid pathways or receptors within the body. Its unique structure allows for the creation of drugs with high specificity and potency, contributing to treatments for various diseases .
Medical Foods and Nutrition
This compound is also significant in the formulation of medical foods designed to provide essential nutrients to patients with specific dietary needs. For malnourished individuals or those with compromised digestive systems, such as the elderly, ®-2-(Aminomethyl)-3-methylbutanoic acid can be incorporated into medical nutrition products to aid in recovery and maintain health .
Dietary Supplements and Health Foods
In the realm of health and wellness, ®-2-(Aminomethyl)-3-methylbutanoic acid is included in supplements aimed at addressing amino acid deficiencies. It is also found in functional foods and beverages that leverage the compound’s properties to support general health, muscle recovery, and athletic performance .
Cosmetics
The cosmetic industry employs ®-2-(Aminomethyl)-3-methylbutanoic acid for its moisturizing effects and to maintain the desired pH levels in various skincare products. Its derivatives are valued for their stability and absorbency, enhancing the efficacy of cosmetic formulations .
Culture Medium
In biotechnological research, especially in the cultivation of cells for pharmaceutical product development, ®-2-(Aminomethyl)-3-methylbutanoic acid is an essential component of culture media. It supports cell growth and the production of vital proteins and antibodies, underpinning the success of cell culture processes .
Synthesis of Symmetric Amino Acid Derivatives
The compound is a key intermediate in the synthesis of symmetric amino acid derivatives. These derivatives are instrumental in creating intermolecularly linked peptides, modified peptides, and are pivotal in the total synthesis of natural products and functional molecules. The ability to construct these complex structures is fundamental to advancing research in life sciences .
properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQYMNPVPQLPID-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452007 | |
Record name | (R)-2-(Aminomethyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Aminomethyl)-3-methylbutanoic acid | |
CAS RN |
210345-86-1 | |
Record name | (R)-2-(Aminomethyl)-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.